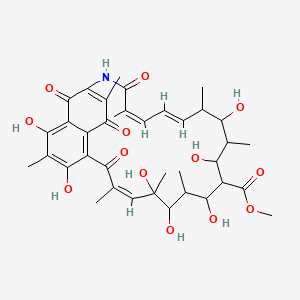

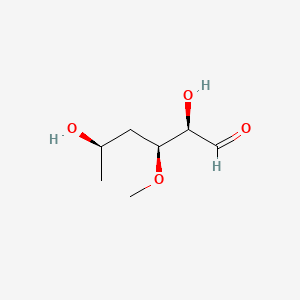

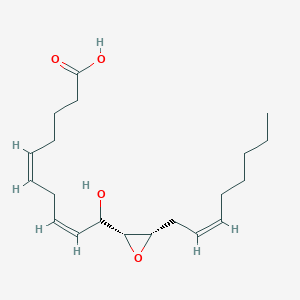

1-(2-(o-Methoxyphenoxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “TA 60” refers to Tenax TA, a porous polymer adsorbent widely used in various scientific and industrial applications. Tenax TA is known for its high thermal stability, hydrophobicity, and ability to adsorb a wide range of volatile organic compounds (VOCs) due to its affinity for compounds with boiling points ranging from 60 to 300°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tenax TA is synthesized through the polymerization of 2,6-diphenyl-p-phenylene oxide. The polymerization process involves the use of a catalyst and specific reaction conditions to achieve the desired polymer structure. The resulting polymer is then processed into a porous form with a specific mesh size, typically 60-80 mesh .

Industrial Production Methods

In industrial settings, Tenax TA is produced in large quantities using advanced polymerization techniques. The polymer is extruded and processed into the desired mesh size, ensuring uniformity and consistency in its adsorptive properties. The final product is often preconditioned and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Tenax TA primarily undergoes adsorption reactions, where it adsorbs volatile organic compounds from the air or other media. It is also used in thermal desorption processes, where the adsorbed compounds are released upon heating .

Common Reagents and Conditions

The adsorption process typically involves exposing Tenax TA to a stream of air or gas containing the target compounds. The conditions for adsorption include maintaining a specific temperature and flow rate to optimize the adsorption efficiency. For thermal desorption, the polymer is heated to release the adsorbed compounds, which are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) .

Major Products Formed

The major products formed during the adsorption process are the adsorbed volatile organic compounds, which can include hydrocarbons, pesticides, and biogenic volatile organic compounds. During thermal desorption, these compounds are released in their original form for analysis .

Scientific Research Applications

Tenax TA is widely used in scientific research for its ability to adsorb and concentrate volatile organic compounds. Some of its key applications include:

Environmental Monitoring: Used for sampling and analyzing air pollutants, including volatile organic compounds and reduced sulfur compounds.

Industrial Hygiene: Employed in monitoring workplace air quality to detect harmful volatile organic compounds.

Bioaccessibility Experiments: Utilized in studies to assess the bioavailability of volatile organic compounds in various environments.

Analytical Chemistry: Used in thermal desorption and gas chromatography-mass spectrometry for the analysis of complex mixtures of volatile organic compounds.

Mechanism of Action

The mechanism by which Tenax TA exerts its effects is primarily through physical adsorption. The porous structure of the polymer provides a large surface area for the adsorption of volatile organic compounds. The hydrophobic nature of the polymer enhances its affinity for non-polar compounds, allowing for efficient adsorption. During thermal desorption, the adsorbed compounds are released upon heating, enabling their analysis .

Comparison with Similar Compounds

Tenax TA is unique in its combination of high thermal stability, hydrophobicity, and wide range of adsorptive capabilities. Similar compounds include:

Carbopack B: A carbon-based adsorbent used for similar applications but with different thermal stability and adsorption properties.

Porapak Q: A porous polymer adsorbent with different mesh sizes and adsorption characteristics.

Tenax TA stands out due to its versatility and efficiency in adsorbing a wide range of volatile organic compounds, making it a preferred choice in many scientific and industrial applications.

Properties

Molecular Formula |

C23H30BrNO4 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

ethyl 1-[2-(2-methoxyphenoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrobromide |

InChI |

InChI=1S/C23H29NO4.BrH/c1-3-27-22(25)23(19-9-5-4-6-10-19)13-15-24(16-14-23)17-18-28-21-12-8-7-11-20(21)26-2;/h4-12H,3,13-18H2,1-2H3;1H |

InChI Key |

NRWCOFJDQUQWSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCOC2=CC=CC=C2OC)C3=CC=CC=C3.Br |

Synonyms |

2-(4-(3-methyl-2-butenyl)phenyl)propionic acid TA 60 TA-60 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-(2-furyl)-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B1235457.png)

![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)

![rel-(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylicacid](/img/structure/B1235467.png)